molecular formula C15H17ClN2O2S B2954913 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide CAS No. 1036616-28-0

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2954913
CAS No.: 1036616-28-0
M. Wt: 324.82
InChI Key: VWBDKICXYMOOGT-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-chlorobenzylamine with 4,5-dimethylbenzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus acting as an antibacterial agent by inhibiting folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10-7-14(17)15(8-11(10)2)21(19,20)18-9-12-5-3-4-6-13(12)16/h3-8,18H,9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDKICXYMOOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036616-28-0
Record name 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide
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